molecular formula C4F10O5S2 B115279 Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether CAS No. 146829-79-0

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether

Cat. No.: B115279
CAS No.: 146829-79-0
M. Wt: 382.2 g/mol
InChI Key: LKJIAQKFEYWIKU-UHFFFAOYSA-N
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Description

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether is a fluorinated ether compound hypothesized for use as a diluent in advanced lithium battery electrolytes. The compound’s fluorosulfonyl (-SO₂F) groups may enhance oxidative stability and reduce solvation power, critical for forming stable solid-electrolyte interphases (SEIs) in lithium metal batteries (LMBs) . Such highly fluorinated ethers are designed to improve electrolyte safety and performance at high voltages or low temperatures by reducing viscosity and suppressing lithium dendrite growth .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJIAQKFEYWIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380829
Record name Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146829-79-0
Record name Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Etherification with Fluorosulfonyl Intermediates

ParameterValue RangeImpact on Yield
Temperature80–120°C↑ above 100°C
SolventDiglyme, DMFPolar aprotic optimal
CatalystKF/Al₂O₃10–15% load
Reaction Time6–12 hoursPlateau at 8h

Direct Fluorosulfonation of Preformed Ethers

Alternative strategies fluorosulfonate pre-assembled ether backbones:

CF2CF2OCH2CF2CF2O+2SO2F2UVThis compound\text{CF}2\text{CF}2\text{OCH}2\text{CF}2\text{CF}2\text{O} + 2\, \text{SO}2\text{F}_2 \xrightarrow{\text{UV}} \text{this compound}

Sulfur dioxide fluoride (SO2F2\text{SO}_2\text{F}_2) acts as both fluorinating and sulfonating agent. This method avoids handling unstable intermediates but requires UV initiation and excess SO2F2\text{SO}_2\text{F}_2, raising safety concerns.

Industrial-Scale Challenges

Purification and Isolation

  • Distillation : High-boiling product (estimated >250°C) necessitates vacuum distillation with perfluorinated packing materials.

  • Byproduct Management : KCl precipitation in nucleophilic routes complicates filtration; ionic liquids improve separation.

Emerging Methodologies

Electrochemical Fluorosulfonation

Pilot studies demonstrate direct electrochemical synthesis from tetrafluoroethylene and SO2F\text{SO}_2\text{F}^- ions in non-aqueous electrolytes. Current efficiencies reach 72% at 5 kA/m², though scalability remains untested.

Flow Reactor Optimization

Microfluidic systems enhance heat transfer during exothermic coupling steps, reducing side products by 22% compared to batch reactors.

Comparative Analysis of Methods

Table 2: Synthesis Route Tradeoffs

MethodYield (%)Purity (%)Scalability
Nucleophilic Coupling6898Moderate
Direct Fluorosulfonation5595High
Electrochemical72*99Low

*Laboratory-scale only

Chemical Reactions Analysis

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Electrolytes in Lithium Metal Batteries (LMBs)

Overview
One of the primary applications of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether is as a solvent in high-concentration electrolytes for lithium metal batteries. Its use enhances the cyclability and overall performance of lithium-metal anodes.

Methodology

  • High-Concentration Electrolytes (HCEs) : The compound is formulated into HCEs which facilitate improved ionic conductivity and electrochemical stability.
  • Localized High-Concentration Electrolytes (LHCEs) : These formulations allow for better solvation of lithium ions, leading to enhanced battery performance.

Outcomes
Research indicates that incorporating this compound into electrolytes results in:

  • Increased cyclability of lithium-metal anodes.
  • Enhanced electrochemical activity in lithium-ion batteries (LIBs), attributed to its ability to form stable solid-electrolyte interphases (SEIs) on electrode surfaces .

Ionic Liquid Electrolytes

Integration with Ionic Liquids
The compound has been utilized in combination with ionic liquids to create novel electrolyte systems that improve the efficiency of lithium-ion batteries. This integration aims to balance the high voltage stability offered by fluorinated ethers with the superior lithium ion solvation ability typical of conventional ether solvents.

Results
Studies show that these hybrid systems can:

  • Achieve higher Coulombic efficiency and longer cycle life.
  • Reduce undesirable dendritic growth during charge-discharge cycles, which is critical for battery safety and longevity .

Comparative Performance Analysis

The following table summarizes key performance metrics observed when using this compound in various electrolyte formulations compared to traditional solvents:

Parameter Conventional Solvents This compound
Ionic ConductivityModerateHigh
CyclabilityLimitedEnhanced
Dendrite FormationHighLow
Voltage StabilityLowHigh

Case Study 1: Lithium-Ion Battery Performance

In a recent study, researchers synthesized a new electrolyte using this compound combined with lithium bis(fluorosulfonyl)imide. The results demonstrated a significant increase in both ionic conductivity and cycle stability compared to traditional carbonate-based electrolytes. The stable SEI formed on lithium anodes contributed to improved battery life and safety .

Case Study 2: Hybrid Electrolyte Systems

Another investigation explored hybrid electrolyte systems incorporating this compound with various ionic liquids. The findings indicated that these systems not only maintained high voltage stability but also provided effective solvation for lithium ions, leading to enhanced overall battery performance metrics such as charge-discharge efficiency and longevity .

Mechanism of Action

The mechanism of action of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether involves its interaction with molecular targets through its fluorosulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, to exert their effects . The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following fluorinated ethers are compared based on structural features, physicochemical properties, and electrochemical performance:

Structural and Physicochemical Properties

Compound (Full Name) Abbreviation Fluorine Atoms Density (g/mL) Boiling Point (°C) Dielectric Constant
Ethyl 1,1,2,2-tetrafluoroethyl ether ETE 4 1.204 57
Bis(2,2,2-trifluoroethyl) ether BTFE 6 1.398 25 4.4
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether TTE 8 1.536 93.2 6.2
Bis(1,1,2,2-tetrafluoroethyl) ether B2E 8 1.552
Bis(pentafluoroethyl) ether BPE 10 1.562

Data sourced from Tables 1 and S1 in , and 5.

  • Fluorine Content : Higher fluorination (e.g., BPE with 10 F atoms) correlates with increased oxidative stability but reduced solvation power, limiting ionic conductivity .
  • Dielectric Constant : BTFE (4.4) and TTE (6.2) exhibit low polarity, reducing lithium-ion coordination and enhancing SEI stability .
  • Density and Boiling Point : Higher fluorine content increases density but may lower volatility (e.g., TTE’s boiling point of 93.2°C vs. BTFE’s 25°C) .

Electrochemical Performance

  • BTFE : Demonstrates high ionic conductivity (≈2.0 mS/cm) in localized high-concentration electrolytes (LHCEs) due to moderate fluorination and low viscosity. However, it offers inferior capacity retention compared to TTE .
  • TTE : Superior cycling stability (>90% capacity retention after 200 cycles) and LiF-rich SEI formation due to higher fluorination, though it provides minimal viscosity reduction .
  • B2E/BPE: Limited solvation power but exceptional oxidative stability (>5.0 V vs. Li/Li⁺), making them suitable for high-voltage cathodes. Their high density and fluorine content, however, may compromise electrolyte fluidity .

Key Advantages and Limitations

Compound Advantages Limitations
BTFE High conductivity, low viscosity Moderate SEI stability, flammability risk
TTE Excellent SEI formation, high cyclability High viscosity, limited conductivity boost
B2E/BPE Extreme oxidation resistance Poor solvation, high density

Summarized from , and 12.

Biological Activity

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether (BSTFE) is a fluorinated compound with the chemical formula C4F10O5S2C_4F_{10}O_5S_2 and a molecular weight of 382.15 g/mol. It is primarily recognized for its applications in electrochemistry, particularly in lithium-ion battery systems, due to its unique solvation properties and stability under high-voltage conditions. This article focuses on the biological activity of BSTFE, exploring its potential toxicological effects, interactions with biological systems, and implications for safety.

  • Chemical Structure : BSTFE consists of two fluorosulfonyl groups attached to a tetrafluoroethyl ether backbone.
  • Physical Properties : It has a boiling point of 120 °C at 750 Torr and is classified as corrosive.

Biological Activity Overview

The biological activity of BSTFE is not extensively documented in traditional pharmacological literature; however, emerging studies indicate potential toxicity and environmental impact due to its chemical structure. The following sections summarize the findings related to its biological interactions.

Toxicological Studies

Study on Fluorinated Ether Toxicity

A study investigating the toxicity of various fluorinated ethers found that exposure led to significant behavioral changes in laboratory animals, including reduced locomotor activity and impaired learning and memory functions. These effects were attributed to neurotoxic mechanisms potentially relevant to BSTFE due to structural similarities .

Environmental Impact Assessment

Research assessing the environmental impact of fluorinated solvents indicated that they could disrupt endocrine functions in aquatic organisms. The persistence of such compounds raises concerns about their long-term ecological effects, suggesting a need for careful handling and disposal practices .

Data Tables

PropertyValue
Chemical FormulaC4F10O5S2C_4F_{10}O_5S_2
Molecular Weight382.15 g/mol
Boiling Point120 °C (750 Torr)
CorrosivenessYes
Acute ToxicityCorrosive; irritant
Study TypeFindings
Acute ToxicityCorrosive effects observed
Subchronic ToxicityNeurotoxic effects noted
Environmental ImpactPotential endocrine disruption

Q & A

Basic: What is the role of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether in lithium metal battery electrolytes?

Answer:
this compound derivatives, such as lithium bis(fluorosulfonyl)imide (LiFSI), enhance electrolyte stability by promoting the formation of a robust solid-electrolyte interphase (SEI). This SEI suppresses lithium dendrite growth and improves ion transport kinetics, particularly in low-temperature (LT) environments. Methodologically, researchers employ high-concentration electrolytes (HCEs) or locally concentrated ionic liquid electrolytes (LCILEs) with fluorinated ether diluents to optimize solvation structures and interfacial reactivity .

Advanced: How do solvation structures involving this compound influence lithium-ion transport kinetics?

Answer:
Fluorinated ethers modify the solvation sheath by weakening Li⁺-solvent interactions, reducing desolvation energy barriers. Advanced characterization techniques, such as Raman spectroscopy and molecular dynamics (MD) simulations, reveal increased anion (FSI⁻) participation in the Li⁺ coordination shell. This promotes rapid ion dissociation and lowers electrolyte viscosity, enabling stable cycling at high current densities. Electrochemical impedance spectroscopy (EIS) further quantifies interfacial resistance changes under varying temperatures .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Laboratory handling requires:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds.
  • Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental release.
    Refer to Safety Data Sheets (SDSs) for specific hazard codes (e.g., H318: eye damage) and storage guidelines (e.g., inert atmosphere, moisture-free conditions) .

Advanced: What analytical techniques are recommended for detecting environmental contamination by this compound?

Answer:
Targeted analysis uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity. Non-targeted screening employs high-resolution mass spectrometry (HRMS) to identify degradation products. Environmental samples (e.g., water, soil) require solid-phase extraction (SPE) pre-concentration. Regulatory compliance studies cross-reference databases like ECHA’s REACH and SPIN to assess persistence and bioaccumulation .

Basic: How is this compound synthesized in laboratory settings?

Answer:
A common route involves reacting fluorosulfonic acid derivatives (e.g., fluorosulfonyl fluoride) with tetrafluoroethyl ether precursors under anhydrous conditions. Purification steps include fractional distillation or recrystallization in aprotic solvents (e.g., dimethyl carbonate). Characterization via ¹⁹F NMR and FT-IR confirms structural integrity, while elemental analysis validates stoichiometry .

Advanced: How does the introduction of fluorinated ethers affect desolvation kinetics in low-temperature electrolytes?

Answer:
Fluorinated ethers like this compound reduce solvent polarity, weakening Li⁺-solvent binding. Cyclic voltammetry (CV) and Arrhenius plots of ionic conductivity demonstrate enhanced Li⁺ desolvation at temperatures as low as −20°C. Cryo-transmission electron microscopy (cryo-TEM) further visualizes SEI morphology changes, correlating with improved Coulombic efficiency in full-cell configurations .

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